molecular formula C19H23N5 B2975408 1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384798-18-9

1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

货号: B2975408
CAS 编号: 384798-18-9
分子量: 321.428
InChI 键: HQHSDAMMCOJLGE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C19H23N5 and its molecular weight is 321.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-{[2-(dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole class, which has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores its biological activity, focusing on cytotoxicity against cancer cells, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrido[1,2-a]benzimidazole
  • Functional Groups : Dimethylaminoethyl and propyl side chains
  • Molecular Formula : C₁₈H₂₃N₅

This configuration is significant for its interaction with biological targets, particularly DNA.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various benzimidazole derivatives, including our compound of interest. The biological evaluation was conducted using several human cancer cell lines:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • WM115 (human malignant melanoma)

The cytotoxic effects were assessed through proliferation assays (WST-1 test) and apoptosis assays (caspase 3/7 test). Results indicated that compounds similar to our target exhibited significant cytotoxicity under hypoxic conditions typical of tumor microenvironments .

CompoundCell LineIC50 (μM)Mechanism
This compoundA5498.5 ± 0.5Apoptosis induction
Similar BenzimidazoleWM1157.0 ± 0.3DNA damage

The proposed mechanism of action for this class of compounds includes:

  • DNA Intercalation : Binding to DNA, leading to disruption of replication and transcription processes.
  • Apoptosis Induction : Activation of caspase pathways resulting in programmed cell death.
  • Hypoxia Selectivity : Enhanced activity in low-oxygen environments typical of solid tumors, potentially leveraging tumor-specific metabolic pathways .

Study on Antitumor Activity

A notable study focused on a series of benzimidazole derivatives demonstrated their ability to inhibit tumor growth effectively. The research highlighted that compounds with similar structures to our target showed promising results against various cancer cell lines:

  • Findings :
    • Compounds exhibited higher cytotoxicity in 2D cultures compared to 3D cultures, suggesting the need for further exploration into their mechanisms in more physiologically relevant models.
    • The most active compounds displayed IC50 values in the low micromolar range, indicating strong potential for therapeutic application .

Antimicrobial Activity

In addition to antitumor properties, some benzimidazole derivatives have shown antimicrobial activity. This aspect is crucial for developing treatments that address both cancer and infection risks associated with immunocompromised states in patients undergoing chemotherapy .

常见问题

Basic Question: What are the optimal synthetic routes for 1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?

Methodological Answer:
The compound can be synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals or enamines as intermediates. For example, one-pot MCRs involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes yield pyrido[1,2-a]benzimidazole derivatives with high purity. Precipitation from the reaction medium simplifies isolation without tedious work-up . Specific derivatives (e.g., 3-methyl variants) are synthesized by modifying substituents on the pyrido-benzimidazole core, achieving yields ranging from 15.99% to 93.46% depending on crystallization solvents (ethanol, DMF/ethanol) and reaction conditions .

Table 1: Representative Synthesis Data from

Derivative StructureYield (%)Melting Point (°C)Crystallization Method
Compound 5c39.73240Ethanol
Compound 683.75>300DMF/ethanol
Compound 1193.46286DMF/ethanol

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and hydrogen bonding patterns in the aminoalkyl side chain .
  • NMR Spectroscopy : ¹H-NMR resolves methylene protons in the propyl group (δ 1.2–1.8 ppm) and dimethylaminoethyl substituents (δ 2.2–3.0 ppm). ¹³C-NMR confirms nitrile carbon at ~115 ppm .
  • TOF-MS : Validates molecular weight and fragmentation patterns, ensuring purity and structural integrity .

Advanced Question: How can computational methods optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., those employed by ICReDD) predict thermodynamic stability and regioselectivity during synthesis. For example:

  • Transition State Analysis : Identifies energy barriers for nucleophilic attacks in MCRs, guiding solvent selection (e.g., polar aprotic solvents for charge stabilization) .
  • DFT Calculations : Models electronic effects of substituents (e.g., electron-withdrawing nitriles) on reaction kinetics, aiding in prioritizing experimental conditions .

Advanced Question: How should researchers address contradictions in bioactivity data across in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Calibration : Ensure consistent molar concentrations across assays; discrepancies may arise from metabolic instability or poor bioavailability.
  • Comparative Pharmacokinetics : Use LC-MS/MS to quantify plasma/tissue concentrations in vivo, correlating with in vitro IC₅₀ values .
  • Receptor Binding Assays : Validate target engagement using radioligand displacement studies to rule off-target effects .

Advanced Question: What reactor design principles apply to scaling up synthesis while maintaining yield?

Methodological Answer:

  • Continuous Flow Systems : Minimize side reactions (e.g., hydrolysis of nitrile groups) by controlling residence time and temperature gradients .
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, reducing purification steps post-reaction .
  • Process Simulation : Use Aspen Plus® to model heat/mass transfer dynamics, optimizing stirrer speed and feed rates for viscous reaction mixtures .

Advanced Question: How can solubility challenges in aqueous formulations be methodologically addressed?

Methodological Answer:

  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility while monitoring stability via HPLC .
  • Salt Formation : React the dimethylaminoethyl group with hydrochloric acid to form a water-soluble hydrochloride salt .
  • Nanoparticle Encapsulation : Use solvent evaporation to prepare PLGA nanoparticles, characterizing size (DLS) and drug loading (UV-Vis) .

Advanced Question: What strategies resolve conflicting spectral data during structural elucidation?

Methodological Answer:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyrido-benzimidazole protons) .
  • X-ray Crystallography : Confirm absolute configuration when NMR is ambiguous, particularly for stereocenters in the propyl chain .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify assignment of nitrogen-containing groups in complex spectra .

Advanced Question: How can reaction mechanisms be validated for intermediates with low stability?

Methodological Answer:

  • Trapping Experiments : Add thiourea to capture reactive intermediates (e.g., nitrile oxides) for LC-MS identification .
  • In Situ FTIR : Monitor real-time formation/degradation of intermediates in refluxing ethanol .
  • Computational Validation : Compare experimental IR frequencies with DFT-calculated vibrational modes for key intermediates .

属性

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5/c1-4-7-14-12-18(21-10-11-23(2)3)24-17-9-6-5-8-16(17)22-19(24)15(14)13-20/h5-6,8-9,12,21H,4,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHSDAMMCOJLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。